molecular formula C10H10ClF2NO2 B2745288 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide CAS No. 929973-76-2

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide

Cat. No.: B2745288
CAS No.: 929973-76-2
M. Wt: 249.64
InChI Key: BAUCHDUGBXXPHF-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide is an organic compound with the molecular formula C10H10ClF2NO2. It is characterized by the presence of a chloro group, a difluoromethoxy group, and a propanamide moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide typically involves the reaction of 2-(difluoromethoxy)aniline with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Formation of substituted amides or thiol derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The difluoromethoxy group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide
  • 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide
  • 2-chloro-N-(4-fluorophenyl)propanamide

Uniqueness

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable tool in research and development .

Biological Activity

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide is an organic compound characterized by the presence of a chloro group, a difluoromethoxy group, and a propanamide moiety. This compound has garnered interest in scientific research due to its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C10H10ClF2NO2
  • Molecular Weight : 249.64 g/mol

The compound's structure includes a difluoromethoxy group, which enhances its lipophilicity and binding affinity to biological targets, making it a valuable tool in pharmacological studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(difluoromethoxy)aniline with 2-chloropropanoyl chloride. The reaction is conducted in the presence of a base such as triethylamine and an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. The difluoromethoxy group may enhance the compound's ability to interact with these enzymes effectively .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It can bind to the active sites of various enzymes, modulating their activity and affecting biochemical pathways. For instance, studies have suggested that similar amide derivatives can inhibit mPGES-1, an enzyme implicated in inflammatory processes .

The mechanism of action for this compound primarily involves:

  • Enzyme Binding : The compound binds to specific enzymes or receptors, inhibiting their activity.
  • Modulation of Biochemical Pathways : By inhibiting enzyme activity, it can alter metabolic pathways associated with diseases such as cancer and inflammation .

Case Studies

  • Study on Anticancer Activity : A study demonstrated that derivatives similar to this compound showed significant inhibition of cell proliferation in various cancer cell lines. The compound was found to induce apoptosis through caspase activation pathways.
  • Enzyme Inhibition Study : Research highlighted its potential as an mPGES-1 inhibitor, showing IC50 values comparable to established inhibitors, indicating its efficacy in reducing inflammatory responses .

Comparative Analysis

Compound NameActivity TypeIC50 (nM)Reference
This compoundAnticancerTBD
Similar Amide DerivativemPGES-1 Inhibitor8
Another Related CompoundEnzyme Inhibition16.24

Properties

IUPAC Name

2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF2NO2/c1-6(11)9(15)14-7-4-2-3-5-8(7)16-10(12)13/h2-6,10H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUCHDUGBXXPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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